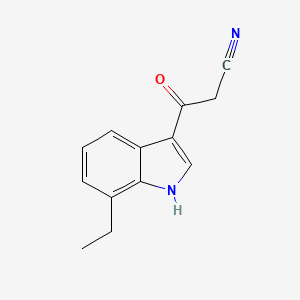

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Descripción general

Descripción

Indole derivatives, such as 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, are often used in the synthesis of various pharmaceuticals and functional materials . They are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs .

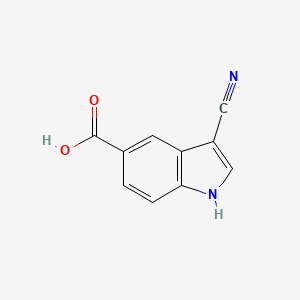

Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, (7-ETHYL-1H-INDOL-3-YL)METHANOL has a molecular formula of C11H13NO .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve nucleophilic substitutions at the α-position of the indole . This approach can suffer from the requirement of high temperatures and long reaction times, as well as limited substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, (7-ETHYL-1H-INDOL-3-YL)METHANOL has a molecular weight of 175.23 g/mol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

The compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of certain indole-3-carbinol derivatives has been noted for their potent antitumor properties, exhibiting strong apoptosis-inducing activity and affecting multiple signaling pathways in cancer cells (Weng et al., 2007). Similarly, synthesis of thiazolyl/oxazolyl formazanyl indoles displayed moderate to good anti-inflammatory activity, offering an insight into the therapeutic potential of such compounds (Singh et al., 2008).

Pharmacological Potential

The compound's derivatives have shown diverse pharmacological activities. For instance, studies have highlighted the anticancer efficacy and DNA intercalation mechanism of certain indole-3-carbinol derivatives (Wang et al., 2011). Additionally, derivatives have also shown promise in inflammation and microcirculatory damage control in acute gastric lesions, emphasizing their potential in treating gastric issues (Santin et al., 2013).

Chemopreventive Properties

Indole-3-carbinol, a related compound, has been explored for its chemopreventive properties in various cancer models. Studies have shown its ability to modulate estrogen metabolism and influence carcinogenesis, suggesting its potential role in cancer prevention (Yoshida et al., 2004).

Molecular Interactions and Biological Mechanisms

The study of indole derivatives also extends to their molecular interactions and biological mechanisms. For example, the pharmacokinetics and tissue disposition of indole-3-carbinol and its derivatives have been studied to understand their potential as chemopreventive agents (Anderton et al., 2004). These studies contribute to a deeper understanding of how these compounds interact at the molecular level and their potential therapeutic applications.

Direcciones Futuras

The future directions for research on indole derivatives are likely to involve further exploration of their synthesis and potential applications. The development of methods for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles could open up new possibilities for the synthesis of various indole derivatives .

Propiedades

IUPAC Name |

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYAUTCMQJMISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)

![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)